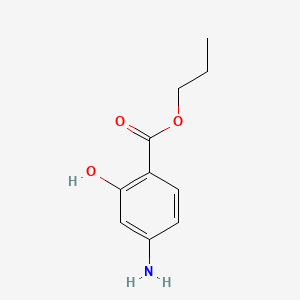

Propyl 4-amino-2-hydroxybenzoate

CAS No.: 6018-20-8

Cat. No.: VC20664374

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6018-20-8 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | propyl 4-amino-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6,12H,2,5,11H2,1H3 |

| Standard InChI Key | BGAFTBFFBLVMCB-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C1=C(C=C(C=C1)N)O |

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

Propyl 4-amino-2-hydroxybenzoate is synthesized via esterification of 4-amino-2-hydroxybenzoic acid with propanol. Industrial methods often involve acid-catalyzed reactions or enzymatic approaches for higher specificity .

Example Protocol from Patents:

-

Halogenation: 4-Protected amino-2-hydroxybenzoic acid is halogenated using agents like N-bromosuccinimide to introduce halogens at positions 3 and 5 .

-

Coupling Reaction: The halogenated intermediate reacts with trialkyl acetylene silicon in the presence of catalysts like bistriphenylphosphine palladium dichloride .

-

Deprotection/Hydrolysis: Removal of protective groups yields the final product. Total yields for analogous processes range from 53–72% .

Industrial Optimization

-

Catalysts: Cuprous iodide and palladium complexes enhance reaction efficiency .

-

Solvents: Acetonitrile and dichloroethane are preferred for their stability under reflux conditions .

Physicochemical Properties

Pharmacological and Biological Applications

Antimicrobial Activity

Propyl 4-amino-2-hydroxybenzoate derivatives exhibit moderate activity against Mycobacterium tuberculosis and Mycobacterium avium, with MIC values comparable to ciprofloxacin in vitro .

Mechanism:

-

Interference with folate biosynthesis via competitive inhibition of dihydropteroate synthase (DHPS) .

-

Disruption of bacterial membrane integrity, as observed in related esters .

| Parameter | Data | Source |

|---|---|---|

| Acute Toxicity (LD₅₀, mice) | ~4,000 mg/kg (oral) | Analogous data |

| Cytotoxicity (THP-1 cells) | IC₅₀ > 50 μM | |

| Hepatotoxicity | Mild elevation in liver enzymes at high doses |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume